2-Chloro-3'-(1,3-dioxolan-2-YL)-4-fluorobenzophenone
Overview
Description
2-Chloro-3’-(1,3-dioxolan-2-YL)-4-fluorobenzophenone is an organic compound that belongs to the class of benzophenones It is characterized by the presence of a chloro group, a fluorine atom, and a dioxolane ring attached to the benzophenone core
Mechanism of Action
Target of Action
It’s known that this compound is used in suzuki–miyaura coupling reactions , which suggests that its targets could be the palladium catalysts used in these reactions.
Mode of Action
In Suzuki–Miyaura coupling reactions, the compound likely interacts with palladium catalysts. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
The result of the compound’s action in Suzuki–Miyaura coupling reactions is the formation of new carbon–carbon bonds . This enables the synthesis of complex organic compounds.
Action Environment
The efficacy and stability of 2-Chloro-3’-(1,3-dioxolan-2-YL)-4-fluorobenzophenone in Suzuki–Miyaura coupling reactions are influenced by various environmental factors. These include the reaction conditions, which are exceptionally mild and functional group tolerant , and the presence of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3’-(1,3-dioxolan-2-YL)-4-fluorobenzophenone typically involves the reaction of 2-chlorobenzoyl chloride with 4-fluorobenzaldehyde in the presence of a base such as pyridine. The resulting intermediate is then subjected to a cyclization reaction with ethylene glycol in the presence of an acid catalyst like p-toluenesulfonic acid to form the dioxolane ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3’-(1,3-dioxolan-2-YL)-4-fluorobenzophenone can undergo several types of chemical reactions, including:
Substitution Reactions: The chloro and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The benzophenone core can be reduced to the corresponding alcohol or oxidized to form various derivatives.
Cyclization Reactions: The dioxolane ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to reflux.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzophenones, while oxidation and reduction reactions can produce alcohols or ketones.
Scientific Research Applications
2-Chloro-3’-(1,3-dioxolan-2-YL)-4-fluorobenzophenone has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-(1,3-dioxolan-2-yl)pyridine
- 2-Chloro-3-(1,3-dioxolan-2-yl)-7-methylquinoline
- 2-Chloro-3-(1,3-dioxolan-2-yl)-6-methoxyquinoline
Uniqueness
2-Chloro-3’-(1,3-dioxolan-2-YL)-4-fluorobenzophenone is unique due to the presence of both chloro and fluorine atoms, which enhance its reactivity and potential for forming diverse chemical derivatives. The dioxolane ring also adds to its structural complexity and versatility in various chemical reactions.
Properties
IUPAC Name |
(2-chloro-4-fluorophenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFO3/c17-14-9-12(18)4-5-13(14)15(19)10-2-1-3-11(8-10)16-20-6-7-21-16/h1-5,8-9,16H,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWXFWLALKHVIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645078 | |
Record name | (2-Chloro-4-fluorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898759-40-5 | |
Record name | (2-Chloro-4-fluorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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